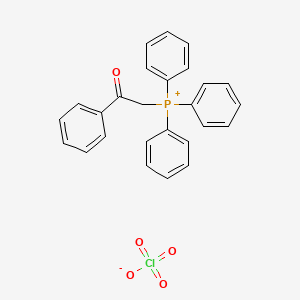
1h-Benz(de)isoquinoline-1,3(2h)-dione, 2-(3-(dimethylamino)propyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- is a complex organic compound known for its unique structure and significant biological activity This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties
準備方法
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- involves its interaction with specific molecular targets. For instance, as an inhibitor of the hepatitis C virus NS5B polymerase, it binds to the non-nucleoside binding site of the enzyme, preventing the replication of the virus. This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication .
類似化合物との比較
Compared to other isoquinoline derivatives, 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(3-(dimethylamino)propyl)-6-nitro- stands out due to its unique combination of a nitro group and a dimethylamino propyl side chain. Similar compounds include:
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the nitro and dimethylamino propyl groups, resulting in different chemical properties.
2,3-Dihydro-1H-benzo[de]isoquinoline: Another isoquinoline derivative with different substituents, leading to varied biological activities.
特性
CAS番号 |
92078-85-8 |
|---|---|
分子式 |
C17H17N3O4 |
分子量 |
327.33 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl]-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17N3O4/c1-18(2)9-4-10-19-16(21)12-6-3-5-11-14(20(23)24)8-7-13(15(11)12)17(19)22/h3,5-8H,4,9-10H2,1-2H3 |
InChIキー |
HXUICTWMWMKWSJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


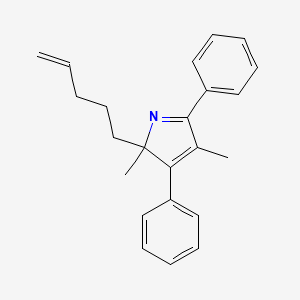
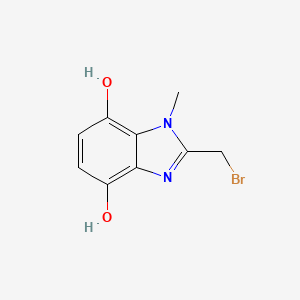
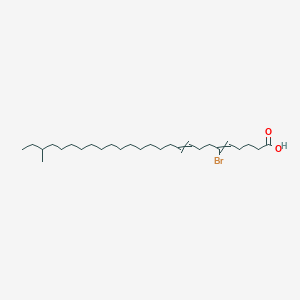
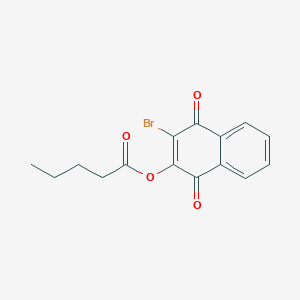
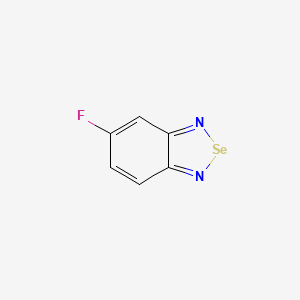
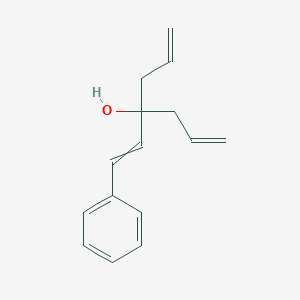
![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
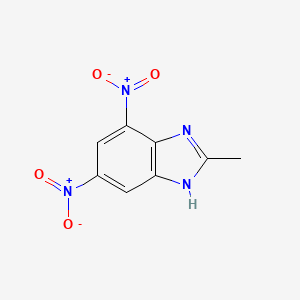

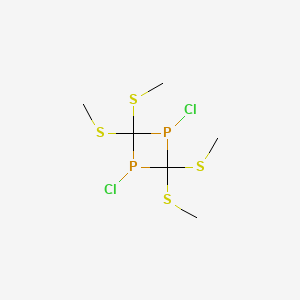

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
